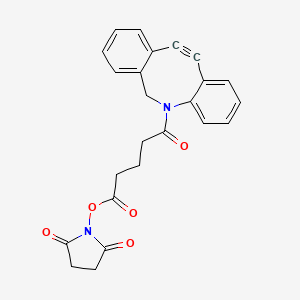

DBCO-NHS ester 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c27-21(10-5-11-24(30)31-26-22(28)14-15-23(26)29)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQHVJJWCDJMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DBCO-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a critical reagent in the field of bioconjugation. We will delve into its core structure and properties, present key quantitative data in accessible tables, provide detailed experimental protocols for its application, and visualize its reaction pathways and workflows.

Core Structure and Properties

DBCO-NHS ester is a hetero-bifunctional crosslinker that plays a pivotal role in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient labeling of biomolecules.[1][2][3][4] Its structure is comprised of two key functional moieties: a dibenzocyclooctyne (DBCO) group and a N-hydroxysuccinimide (NHS) ester.

The DBCO group is a strained alkyne. This inherent ring strain is the driving force behind its high reactivity towards azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). A significant advantage of this reaction is that it proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

The NHS ester is a highly reactive group that specifically targets primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond.[2] This reaction is most efficient at a slightly basic pH (7.2-9).

This dual functionality allows for a two-step bioconjugation strategy: first, the NHS ester is used to attach the DBCO moiety to a protein or other amine-containing molecule. Subsequently, the DBCO-labeled molecule can be selectively conjugated to a molecule bearing an azide group.

Quantitative Data

For ease of comparison, the following tables summarize the key quantitative properties of DBCO-NHS ester.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C23H18N2O5 | |

| Molecular Weight | 402.4 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >95% (HPLC) |

Table 2: Solubility and Stability

| Property | Value | Source(s) |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Temperature | -20°C | |

| Stability | Stable for at least 1 year at -20°C as a solid. Stock solutions in anhydrous DMSO can be stored for 1-3 months at -20°C. |

Experimental Protocols

This section provides a detailed methodology for a common application of DBCO-NHS ester: the labeling of a protein with subsequent conjugation to an azide-containing molecule.

Part 1: Labeling of a Protein with DBCO-NHS Ester

This protocol outlines the steps to covalently attach the DBCO group to primary amines on a target protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

DBCO-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or other protein purification system (e.g., spin column)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

-

The final concentration of DMSO in the reaction mixture should not exceed 10-20% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess DBCO-NHS ester and byproducts using a desalting column or spin filtration. The purified DBCO-labeled protein is now ready for the click chemistry reaction.

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein (from Part 1)

-

Azide-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in the reaction buffer.

-

Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 2- to 4-fold molar excess of the azide-containing molecule is typically recommended.

-

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may be required for more dilute solutions.

-

Purification: If necessary, purify the final conjugate to remove any unreacted molecules using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

References

solubility of DBCO-NHS ester 3 in aqueous buffers

An In-depth Technical Guide on the Solubility and Use of DBCO-NHS Ester in Aqueous Buffers

For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is paramount. Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a key reagent in copper-free click chemistry, enabling the efficient labeling of amine-containing molecules. However, its utility is intrinsically linked to its solubility and stability in the aqueous buffers required for most biological applications. This guide provides a comprehensive overview of the solubility characteristics of DBCO-NHS ester, detailed experimental protocols for its use, and an exploration of the critical factors influencing its reactivity.

Understanding DBCO-NHS Ester and its Variants

DBCO-NHS ester is an amine-reactive compound used to introduce the DBCO moiety onto proteins, antibodies, and other biomolecules. The core DBCO group is hydrophobic, which presents a significant challenge for its direct use in aqueous solutions[1]. To address this, several derivatives have been developed, including PEGylated and sulfonated versions, which exhibit enhanced water solubility.

Quantitative Solubility Data

The solubility of DBCO-NHS esters is highly dependent on their specific structure. The unmodified version has poor solubility in water, whereas modified versions offer significant improvements. The following table summarizes the available quantitative data for various DBCO-NHS ester derivatives.

| Compound | Solvent / Buffer | Maximum Aqueous Solubility | Key Characteristic |

| DBCO-NHS Ester | Aqueous Buffers | Poor (Not recommended for direct dissolution)[2][3] | Hydrophobic core |

| DMSO, DMF, DCM, THF | Good / Soluble [1][2] | Recommended for stock solutions | |

| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 5.5 mM (Note: another source reports up to 1.5 mM) | Increased hydrophilicity due to PEG spacer |

| DBCO-Sulfo-NHS Ester | Aqueous Buffers / Water | Soluble | Sulfonate group provides high water solubility |

Core Chemical Reactions in Aqueous Media

When using DBCO-NHS ester in aqueous buffers, two primary reactions occur simultaneously: the desired reaction with primary amines and the competing hydrolysis of the NHS ester.

The NHS ester is highly susceptible to hydrolysis, a reaction that competes with the amine conjugation. The rate of this hydrolysis is significantly influenced by the pH of the buffer. The half-life of an NHS ester can be as long as 4-5 hours at pH 7.0 (0°C) but can drop to a mere 10 minutes at pH 8.6 (4°C). This underscores the importance of preparing solutions fresh and performing conjugations promptly.

Experimental Protocols

To ensure successful and reproducible conjugation, a carefully planned experimental protocol is essential. The following sections provide detailed methodologies for the dissolution of DBCO-NHS ester and its conjugation to proteins.

Materials Required

-

DBCO-NHS Ester (or its PEGylated/sulfonated derivative)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Amine-containing molecule (e.g., protein, antibody)

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, with a pH between 7.2 and 8.5. Note: Do not use buffers containing primary amines like Tris or glycine, as they will compete in the reaction. Avoid buffers containing azides, which will react with the DBCO group.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification tools: Desalting columns or dialysis equipment.

Detailed Experimental Workflow

The following diagram and protocol outline the key steps for labeling a protein with a standard, non-PEGylated DBCO-NHS ester.

Step-by-Step Conjugation Protocol

-

Reagent Preparation : Allow the vial of DBCO-NHS ester to warm to room temperature before opening to prevent moisture condensation, which can cause hydrolysis. Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Protein Preparation : Dissolve or dilute the target protein in the chosen amine-free reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL. Higher protein concentrations can improve conjugation efficiency.

-

Conjugation Reaction : Add a 10 to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. It is crucial to control the final concentration of the organic solvent; for instance, the final DMSO concentration should ideally be kept below 10-20% to prevent protein precipitation.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice. The reaction should be protected from light as the DBCO group can be light-sensitive.

-

Quenching the Reaction : To stop the conjugation, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted DBCO-NHS ester. Incubate for an additional 5-15 minutes.

-

Purification : Remove the excess, unreacted DBCO-NHS ester and other byproducts using a desalting column or through dialysis to obtain the purified DBCO-labeled protein.

Conclusion

While DBCO-NHS ester is a powerful tool for bioconjugation, its inherent hydrophobicity and the competing hydrolysis of the NHS ester in aqueous environments necessitate careful consideration of experimental conditions. By selecting the appropriate derivative (such as PEGylated or sulfonated versions for improved water solubility), using fresh, anhydrous stock solutions, controlling the reaction pH and buffer composition, and following a structured protocol, researchers can successfully and efficiently label their molecules of interest. This guide provides the foundational knowledge and practical steps to navigate the challenges associated with the solubility and reactivity of DBCO-NHS ester in aqueous buffers, enabling robust and reproducible results in drug development and other scientific research.

References

Introduction to DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An In-depth Technical Guide to Bioconjugation Using DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. This powerful technique is fundamental in drug development, diagnostics, and life sciences research. Among the most robust and versatile bioconjugation methods is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1]

SPAAC is a copper-free variant of "click chemistry" that utilizes the high ring strain of a cyclooctyne to react spontaneously and specifically with an azide-functionalized molecule.[1][2] This reaction is characterized by its high efficiency, rapid kinetics, and, most importantly, its bioorthogonality—meaning the reacting groups (azide and alkyne) are abiotic and do not interfere with native biological processes.[1][3]

Dibenzocyclooctyne (DBCO), also known as aza-dibenzocyclooctyne (ADIBO), is one of the most widely used and reactive cyclooctynes for SPAAC. Its reaction with azides proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and complex biological systems. The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.

The Chemistry of DBCO-Azide Ligation

The driving force behind the DBCO-azide reaction is the significant ring strain of the eight-membered cyclooctyne ring, which is severely distorted from the ideal 180° linear geometry of an alkyne. This strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable, covalent triazole ring.

Key Advantages and Applications

The unique properties of DBCO linkers have made them invaluable tools in various fields, particularly in drug development and diagnostics.

-

Biocompatibility : The reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry (CuAAC), making it suitable for in vivo and in vitro studies in living systems.

-

High Efficiency and Speed : SPAAC reactions with DBCO are characterized by fast reaction kinetics and high yields, often proceeding to completion within minutes to a few hours at room temperature.

-

Bioorthogonality : DBCO and azide groups are abiotic and do not cross-react with naturally occurring functional groups in biomolecules like amines or thiols, ensuring high specificity.

-

Stability : The resulting triazole linkage is chemically stable, providing robust and reliable conjugates for long-term applications. DBCO-modified antibodies, for instance, lose only about 3-5% of their reactivity towards azides after four weeks of storage.

Primary Applications Include:

-

Antibody-Drug Conjugates (ADCs) : DBCO linkers are extensively used to attach potent cytotoxic drugs to monoclonal antibodies. This targeted delivery approach enhances the therapeutic window by delivering the drug specifically to cancer cells, minimizing systemic toxicity.

-

Biomolecule Labeling and Imaging : The ability to specifically label proteins, nucleic acids, and even cell surfaces allows for advanced molecular imaging and tracking within living systems.

-

Theranostics : DBCO linkers facilitate the creation of theranostic agents that combine therapeutic drugs and diagnostic imaging agents in a single molecule, enabling real-time monitoring of drug delivery and efficacy.

Quantitative Data for DBCO-Mediated Reactions

The efficiency of SPAAC is often described by second-order rate constants. The table below summarizes kinetic data for DBCO and other cyclooctynes, highlighting the factors that influence reaction speed.

| Reactants (Alkyne + Azide) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |

| DBCO + Benzyl Azide | 0.24 - 0.31 | CH₃CN:H₂O (3:1) | |

| DBCO + Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | |

| DBCO-Amine + 2-Azidoadenosine | ~0.11 | ACN:H₂O | |

| DBCO-Amine + 8-Azidoadenosine 5'-triphosphate | ~0.07 | Aqueous ACN | |

| BCN + Benzyl Azide | 0.07 | CH₃CN:H₂O (3:1) | |

| BCN + Phenyl Azide | 0.2 | CH₃CN:H₂O (3:1) | |

| Keto-DIBO + Azide | 3.5 | Not Specified | |

| BARAC + Benzyl Azide | 0.96 | Not Specified |

Note: Reaction rates are highly dependent on the specific structures of the azide and alkyne, as well as solvent and temperature conditions. For example, electron-withdrawing groups on the azide can alter reaction kinetics.

Detailed Experimental Protocols

Precise, reliable protocols are critical for successful bioconjugation. Below are detailed methodologies for common DBCO-linker applications.

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol describes the labeling of a protein (e.g., an antibody) containing primary amines (lysine residues, N-terminus) with a DBCO-NHS ester.

Materials:

-

Protein solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

Procedure:

-

Buffer Exchange : Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.

-

Prepare DBCO-NHS Ester Solution : Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

-

Labeling Reaction : Add a 10- to 40-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of organic solvent should ideally be below 20%.

-

Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for an additional 5-15 minutes.

-

Purification : Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column equilibrated with the desired storage buffer. The purified DBCO-labeled protein is now ready for conjugation with an azide-modified molecule.

Protocol 2: Labeling Thiol-Containing Molecules with DBCO-Maleimide

This protocol is for labeling molecules with free sulfhydryl (-SH) groups, such as cysteine residues in peptides or thiol-modified oligonucleotides.

Materials:

-

Thiol-containing molecule in a suitable buffer (pH 6.5-7.5, degassed)

-

DBCO-Maleimide

-

Anhydrous DMSO or DMF

-

Reducing agent (if needed, e.g., TCEP for disulfide reduction)

-

EDTA (to prevent thiol re-oxidation)

-

Desalting columns

Procedure:

-

Thiol Reduction (if necessary) : If the thiols are in a protected disulfide form, they must first be reduced. Incubate the molecule with a reducing agent like TCEP. Remove the reducing agent post-reaction.

-

Prepare Reaction Buffer : Use a degassed buffer at pH 6.5-7.5, such as PBS, containing 5-10 mM EDTA. The maleimide group is most specific for thiols in this pH range; at pH > 7.5, reactivity with primary amines can occur.

-

Prepare DBCO-Maleimide Solution : Immediately before use, dissolve DBCO-Maleimide in anhydrous DMSO or DMF to a concentration of 5-20 mM.

-

Labeling Reaction : Add the DBCO-Maleimide solution to the thiol-containing molecule, typically at a 2- to 4-fold molar excess over the available sulfhydryl groups.

-

Incubation : Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.

-

Purification : Purify the DBCO-labeled molecule from excess reagent using a desalting column or other appropriate chromatography method.

Protocol 3: SPAAC "Click" Reaction

This protocol describes the final conjugation step between a DBCO-labeled molecule and an azide-labeled molecule.

Materials:

-

Purified DBCO-labeled molecule

-

Purified azide-labeled molecule

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Reactants : Dissolve or dilute the DBCO- and azide-functionalized molecules in a reaction buffer.

-

Combine Reactants : Mix the two components. To drive the reaction to completion, it is common to use a molar excess (e.g., 1.5 to 10 equivalents) of one component, typically the less complex or more abundant one.

-

Incubation : Incubate the reaction. Typical incubation times are 2-12 hours at room temperature or overnight at 4°C. Longer incubation times can improve efficiency.

-

Purification and Characterization : Purify the final conjugate to remove any unreacted starting materials. Methods like Size-Exclusion Chromatography (SEC) are common. Characterize the final product using techniques such as SDS-PAGE (which should show a molecular weight shift), mass spectrometry, or HPLC. For ADCs, the Drug-to-Antibody Ratio (DAR) is a critical parameter that can be determined via UV-Vis spectroscopy or other analytical methods.

Conclusion

Bioconjugation using DBCO linkers via Strain-Promoted Azide-Alkyne Cycloaddition represents a powerful, versatile, and highly efficient strategy for linking biomolecules. Its bioorthogonality and copper-free nature have made it an indispensable tool in the development of sophisticated therapeutics like ADCs, advanced diagnostics, and fundamental biological research. By understanding the core chemistry and adhering to optimized protocols, researchers can leverage DBCO linkers to construct novel molecular entities with high precision and stability, driving innovation across the life sciences.

References

principle of strain-promoted alkyne-azide cycloaddition (SPAAC)

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction: The Advent of a Bioorthogonal Powerhouse

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] Developed by Carolyn Bertozzi's group in 2004, this reaction represents a significant advancement over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] SPAAC eliminates the need for cytotoxic copper catalysts, making it exceptionally well-suited for applications in live cells, tissues, and whole organisms.[3]

At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which rapidly forms a stable triazole linkage.[1] The reaction's driving force is the high ring strain inherent to the cyclooctyne, which dramatically lowers the activation energy.[1] This unique characteristic allows the reaction to proceed efficiently at physiological temperatures and pH. The azide and cyclooctyne functional groups are chemically inert to most biological molecules, ensuring that the ligation is highly specific and occurs only between the intended partners. This exquisite selectivity has revolutionized molecular labeling, enabling precise investigations in chemical biology, drug development, proteomics, and materials science.

Core Principle and Mechanism

The SPAAC reaction is a type of 1,3-dipolar cycloaddition. The mechanism is concerted, where the azide (a 1,3-dipole) reacts with the cyclooctyne (the dipolarophile) in a single transition state to form the final triazole product.

The key to the reaction's success without a catalyst is the high internal energy of the cyclooctyne. The triple bond in a standard alkyne is linear (180° bond angle). Forcing this bond into an eight-membered ring creates significant angle strain and deformation, raising its ground-state energy. This pre-distortion of the alkyne reduces the energy required to reach the bent transition state of the cycloaddition. The release of this ring strain provides the thermodynamic driving force for the reaction to proceed spontaneously and rapidly under biological conditions.

Caption: Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Kinetics and Comparative Analysis of Cyclooctynes

The rate of the SPAAC reaction is directly influenced by the structure of the cyclooctyne. Significant research has focused on developing new cyclooctyne derivatives with faster reaction kinetics and improved stability. The efficiency of these reactions is quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction. The choice of cyclooctyne for an experiment involves a trade-off between reactivity, stability, and hydrophilicity.

Below is a summary of quantitative data for commonly used cyclooctynes.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO / ADIBO | 0.25 - 0.90 | High reactivity and stability; widely used in bioconjugation. |

| Bicyclononyne | BCN | 0.012 - 0.024 | Small, highly stable, and possesses a straightforward synthesis route. |

| Difluorinated Cyclooctyne | DIFO | ~0.076 - 0.08 | Increased reactivity due to electron-withdrawing fluorine atoms. |

| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Reacts exceptionally fast; the alcohol group provides a handle for further modifications. |

| Aza-dibenzocyclooctyne | ADIBO | 0.90 (with primary azide) | One of the fastest commercially available cyclooctynes. |

Note: Reaction rates can vary based on the specific azide structure, solvent, and temperature. The values presented are for reactions with model azides (e.g., benzyl azide, 2-azidoethanol) at or near room temperature.

Experimental Protocols and Methodologies

The bioorthogonality and reliability of SPAAC have led to its adoption in numerous experimental workflows. Below are detailed protocols for common applications.

Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester

This protocol describes the covalent attachment of a DBCO moiety to an antibody via its primary amines (e.g., lysine residues) for subsequent SPAAC conjugation.

Materials:

-

Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., PD-10) equilibrated with reaction buffer

Procedure:

-

Protein Preparation: Prepare the antibody in a suitable reaction buffer (e.g., PBS). Ensure the buffer is free of primary amines (like Tris) that would compete with the reaction.

-

DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Activation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Purification: Remove the unreacted DBCO-NHS ester using a desalting column equilibrated with the reaction buffer. The DBCO-labeled antibody is now ready for conjugation with an azide-modified molecule.

-

SPAAC Reaction: Add a 2-5 fold molar excess of the azide-tagged molecule to the purified DBCO-modified antibody. Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Final Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove the excess azide-tagged molecule.

Caption: Experimental workflow for antibody conjugation using SPAAC.

Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycoproteins, followed by fluorescent labeling via SPAAC for visualization.

Materials:

-

Adherent mammalian cells (e.g., HeLa) in culture

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute it in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.

-

Add imaging medium to the cells.

-

Visualize the fluorescently labeled cell surface glycans using a fluorescence microscope.

-

Caption: Workflow for targeted cell labeling using metabolic glycoengineering and SPAAC.

Applications in Research and Drug Development

The versatility and bioorthogonality of SPAAC have led to its widespread adoption across numerous scientific fields:

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.

-

Molecular Imaging: It enables the labeling of biomolecules with imaging agents (fluorophores, PET tracers) for real-time tracking within living organisms.

-

Proteomics and Glycomics: SPAAC facilitates the enrichment, identification, and visualization of specific classes of proteins and glycans from complex biological samples.

-

Materials Science: The reaction is used to create novel biomaterials, functionalize surfaces, and synthesize hydrogels with precisely controlled properties.

-

Drug Delivery: SPAAC is used to construct targeted drug delivery systems, such as functionalizing nanoparticles or polymers to improve their therapeutic efficacy.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its ability to form stable covalent bonds with high specificity under physiological conditions, without the need for toxic catalysts, has enabled unprecedented control over the modification and study of complex biological systems. As new cyclooctynes with even faster kinetics and improved properties continue to be developed, the applications of SPAAC are poised to expand even further, driving innovation across chemistry, biology, and medicine.

References

The Role of N-Hydroxysuccinimide Esters in Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of N-hydroxysuccinimide (NHS) esters in protein labeling. NHS esters are a class of amine-reactive reagents widely utilized for the covalent modification of proteins with various tags, including fluorophores, biotin, and crosslinkers. Their popularity stems from the formation of stable amide bonds with primary amines under relatively mild conditions, making them an invaluable tool in diverse fields ranging from basic research to drug development.[1][2] This guide provides a comprehensive overview of the underlying chemistry, factors influencing the labeling reaction, detailed experimental protocols, and troubleshooting strategies.

Core Principles of NHS Ester Chemistry

N-hydroxysuccinimide esters are activated esters that readily react with nucleophilic primary amino groups present on proteins.[3] The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[4] The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid and NHS. The efficiency of protein labeling is therefore dependent on the relative rates of aminolysis and hydrolysis.

Factors Influencing Labeling Efficiency

Several factors critically influence the outcome of a protein labeling experiment using NHS esters. Careful consideration and optimization of these parameters are essential to achieve the desired degree of labeling (DOL) while maintaining protein function.

| Factor | Optimal Range/Condition | Rationale & Considerations |

| pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | The reaction is highly pH-dependent. At lower pH, the primary amines are protonated and non-nucleophilic, hindering the reaction. At higher pH, the rate of NHS ester hydrolysis significantly increases, reducing the labeling efficiency. |

| Temperature | Room temperature (20-25°C) or 4°C | Reactions are typically faster at room temperature. However, for temperature-sensitive proteins, performing the reaction at 4°C can help preserve their native structure and function, although longer incubation times may be required. |

| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate/Carbonate, HEPES) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing the labeling efficiency. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |

| Molar Ratio of NHS Ester to Protein | 5:1 to 20:1 (empirically determined) | The optimal molar ratio is protein-dependent and should be determined experimentally. A higher excess of the NHS ester can increase the degree of labeling but may also lead to protein precipitation or loss of function due to over-modification. |

Quantitative Data on NHS Ester Stability and Labeling Efficiency

The stability of the NHS ester and the efficiency of the labeling reaction are key quantitative parameters. The following tables summarize relevant data compiled from various sources.

Table 1: Half-life of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 25 | 1 hour |

| 8.5 | 25 | Not specified, but significantly shorter than at pH 8.0 |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | ~125 minutes (for a specific porphyrin-NHS ester) |

Table 2: Typical Labeling Efficiency and Molar Ratios

| Protein Concentration | Molar Ratio (Dye:Protein) | Typical Labeling Efficiency |

| ~1 mg/mL | Not specified | 20 - 30% |

| 2.5 mg/mL | 9:1 to 15:1 | ~35% |

| >5 mg/mL | Not specified | >35% |

| Empirically optimized | 8:1 (for mono-labeling) | Varies depending on protein and desired DOL |

Experimental Protocols

This section provides detailed methodologies for the labeling of proteins with NHS esters, including the preparation of reagents, the labeling reaction, and the purification of the final conjugate.

Protocol 1: General Procedure for Labeling Proteins with a Fluorescent NHS Ester

Materials:

-

Protein of interest (in an amine-free buffer)

-

Fluorescent NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the labeling buffer.

-

-

NHS Ester Stock Solution Preparation:

-

Allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add the calculated volume of the NHS ester stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.

-

Gently mix the reaction mixture immediately.

-

Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.

-

-

Quenching the Reaction:

-

(Optional but recommended) Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).

-

Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

-

Where CF is the correction factor for the dye's absorbance at 280 nm, and εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the degree of labeling using the following formula:

-

DOL = Amax / (εdye × Protein Concentration (M))

-

Where εdye is the molar extinction coefficient of the dye at its Amax.

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental reaction, a typical experimental workflow, and a logical relationship in troubleshooting.

Caption: Reaction of an NHS ester with a protein's primary amine.

Caption: A typical workflow for labeling proteins with NHS esters.

Caption: A logical approach to troubleshooting low labeling efficiency.

Conclusion

NHS esters are versatile and effective reagents for the covalent labeling of proteins. A thorough understanding of the reaction chemistry, careful optimization of reaction parameters, and appropriate purification and characterization methods are paramount for successful and reproducible protein modification. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize NHS ester chemistry in their endeavors.

References

An In-depth Technical Guide to DBCO-NHS Ester Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The efficacy and safety of an ADC are critically dependent on the chemical linker used to attach the drug to the antibody. This guide provides a detailed examination of Dibenzocyclooctyne-N-hydroxysuccinimide (DBCO-NHS) ester, a key reagent enabling copper-free click chemistry for ADC development. We will explore the underlying chemical principles, provide detailed experimental protocols, present quantitative data from relevant studies, and discuss the advantages and challenges of this technology.

Introduction: The Role of Linker Chemistry in ADCs

ADCs are complex biotherapeutics composed of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[1] The linker is a critical element that influences the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index.[2][3]

One of the most robust and versatile methods for creating stable ADCs is "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[4] Specifically, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, has gained prominence for its biocompatibility, as it eliminates the need for cytotoxic copper catalysts that can damage the antibody.[4] DBCO-NHS ester is a heterobifunctional linker at the forefront of this technology, enabling a two-step conjugation strategy that is both efficient and highly specific.

The DBCO-NHS Ester Conjugation Strategy

The use of DBCO-NHS ester for ADC synthesis involves a two-stage process that leverages two distinct and highly selective chemical reactions.

Stage 1: Antibody Modification (Amine Reaction)

The N-hydroxysuccinimide (NHS) ester moiety of the linker reacts efficiently with primary amines, primarily the ε-amine groups of lysine residues on the surface of the antibody. This reaction forms a stable amide bond under mild pH conditions (typically pH 7.2-9.0), covalently attaching the DBCO group to the antibody. Since antibodies possess numerous surface-exposed lysines, this method results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).

Stage 2: Copper-Free Click Chemistry (SPAAC)

Once the antibody is "activated" with DBCO groups, it is ready for conjugation to a payload that has been modified to contain an azide (-N3) group. The DBCO group is a strained alkyne; the significant ring strain (approx. 18 kcal/mol) drives a rapid and spontaneous cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a catalyst. This reaction is bioorthogonal, meaning neither the DBCO nor the azide group cross-reacts with other functional groups present in biological systems, ensuring high specificity.

Below is a diagram illustrating the two-stage conjugation mechanism.

Quantitative Data and Performance Metrics

The performance of an ADC is defined by several key parameters, including the Drug-to-Antibody Ratio (DAR), conjugation efficiency, stability, and in vitro cytotoxicity. The tables below summarize typical quantitative data associated with the DBCO-NHS ester methodology.

Table 1: Reaction Parameters and Efficiency

| Parameter | Typical Value/Range | Notes | Reference |

| Molar Excess (DBCO-NHS:Ab) | 10-30 fold | Higher excess drives higher DAR but can increase aggregation risk. | |

| Molar Excess (Payload:Ab-DBCO) | 2-4 fold | Sufficient excess ensures complete reaction of available DBCO sites. | |

| Antibody Modification Time | 30-60 minutes | Reaction occurs at room temperature. | |

| SPAAC Reaction Time | 2-16 hours | Can be performed at room temperature or 4°C (overnight). | |

| Average DAR | 2 - 8 | Highly dependent on reaction conditions; typically a heterogeneous mixture. | |

| Conjugation Efficiency | High | The SPAAC reaction typically proceeds in quantitative yield. |

Table 2: Stability and Cytotoxicity of Resulting ADCs

| Parameter | Measurement | Typical Findings | Reference |

| Linker Stability | Plasma Incubation Assay | DBCO-triazole linkage is highly stable with minimal payload release in circulation. | |

| ADC Aggregation | Size Exclusion Chromatography (SEC) | Higher DAR values (e.g., >6) correlate with an increased tendency for aggregation, especially at elevated temperatures. | |

| Thermal Stability | Mass Spectrometry Heat Ramp | ADCs with higher DARs tend to aggregate at lower temperatures. DAR 8 species may aggregate above 60°C, while lower DARs are stable up to ~80°C. | |

| In Vitro Cytotoxicity | Cell Viability Assays (IC50) | Highly potent; IC50 values are typically in the nanomolar to picomolar range, depending on the payload and target cell line. |

Detailed Experimental Protocols

The following sections provide a generalized, step-by-step methodology for the synthesis and characterization of an ADC using DBCO-NHS ester.

Materials and Preparation

-

Antibody: Purified monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4). Additives like BSA or gelatin must be removed. Antibody concentration should be adjusted to 1-10 mg/mL.

-

DBCO-NHS Ester: Stored at -20°C, protected from moisture. Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

-

Azide-modified Payload: Synthesized or commercially procured.

-

Buffers: Reaction buffer (e.g., PBS, pH 7.2-8.0), Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

-

Purification: Spin desalting columns (e.g., Zeba 7K MWCO) or size-exclusion chromatography (SEC) system.

Experimental Workflow

The overall workflow for ADC synthesis and characterization is depicted below.

Protocol: Antibody Activation with DBCO-NHS Ester

-

To your prepared antibody solution (1-10 mg/mL in PBS), add the freshly prepared 10 mM DBCO-NHS ester stock solution to achieve a 20-30 fold molar excess.

-

Ensure the final concentration of DMSO in the reaction mixture does not exceed 20%.

-

Incubate the reaction at room temperature for 60 minutes with gentle mixing.

-

Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM to neutralize any unreacted NHS esters.

-

Incubate for an additional 15 minutes at room temperature.

-

Remove the excess, unreacted DBCO-NHS ester and quenching agent by purifying the DBCO-activated antibody using a spin desalting column equilibrated with PBS.

Protocol: SPAAC Conjugation

-

To the purified DBCO-activated antibody, add the azide-modified payload. Use a 2-4 fold molar excess of the payload relative to the antibody.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times can improve reaction efficiency.

-

The crude ADC is now ready for purification.

Protocol: ADC Purification and Characterization

-

Purification: The final ADC product must be purified to remove unconjugated payload, which can cause off-target toxicity. Size-Exclusion Chromatography (SEC) is commonly used to separate the high-molecular-weight ADC from smaller reactants. Hydrophobic Interaction Chromatography (HIC) can also be used and has the added benefit of separating ADC species with different DARs.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): HIC is a primary method for determining the DAR distribution and average DAR. UV-Vis spectroscopy can also be used by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload or DBCO linker (~310 nm).

-

Aggregation and Purity: SEC is used to assess the purity of the ADC and quantify the presence of high-molecular-weight aggregates.

-

Identity Confirmation: Mass spectrometry is employed to confirm the molecular weight of the ADC species and verify successful conjugation.

-

ADC Mechanism of Action: From Targeting to Cell Kill

The therapeutic effect of an ADC synthesized via DBCO-NHS ester follows a well-defined pathway, contingent on the specificity of the antibody and the nature of the payload.

-

Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the cell internalizes the entire ADC-antigen complex, typically through endocytosis.

-

Payload Release: The complex is trafficked to lysosomes, where the acidic environment and proteases degrade the antibody. If a cleavable linker is used (e.g., containing a Val-Cit peptide sequence), it is cleaved to release the cytotoxic payload inside the cell. Non-cleavable linkers, such as the one formed by DBCO-NHS ester itself, require full degradation of the antibody to release the payload-linker-amino acid adduct.

-

Cytotoxicity: The freed payload exerts its potent cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.

Conclusion

DBCO-NHS ester has become an invaluable tool in the development of Antibody-Drug Conjugates. Its ability to facilitate a robust, specific, and biocompatible copper-free click chemistry reaction provides significant advantages for creating stable and effective targeted therapeutics. While challenges such as managing hydrophobicity-induced aggregation and controlling DAR heterogeneity remain, the methodology offers a reliable and efficient pathway for conjugating sensitive biomolecules. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this powerful technology in the fight against cancer.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 3. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

Cleavable vs. Non-Cleavable DBCO Linkers for ADCs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, mechanism of action, and overall therapeutic index. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides a comprehensive technical overview of cleavable and non-cleavable dibenzocyclooctyne (DBCO) linkers, offering a comparative analysis of their performance, supported by quantitative data and detailed experimental methodologies. DBCO linkers are instrumental in copper-free click chemistry (SPAAC), a bioorthogonal conjugation method that allows for precise and stable attachment of the linker-payload moiety to an azide-modified antibody under mild physiological conditions.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cell.[1][2] A prominent example is the enzyme-cleavable valine-citrulline (Val-Cit) linker.[3][4] This dipeptide is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[] Upon cleavage of the Val-Cit moiety, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), releases the unmodified, active payload. This intracellular release mechanism can also lead to the "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.

Non-Cleavable Linkers: Antibody Degradation-Dependent Release

In contrast, non-cleavable linkers do not have a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload. This results in the liberation of a payload-linker-amino acid metabolite. The inherent stability of non-cleavable linkers in circulation can lead to a wider therapeutic window and reduced off-target toxicity. However, the released payload metabolite must retain potent cytotoxic activity, and this strategy generally does not produce a significant bystander effect as the charged metabolite is typically not cell-permeable.

Comparative Data

The selection of a linker strategy has profound implications for the ADC's performance. The following tables summarize quantitative data comparing cleavable and non-cleavable DBCO-linked ADCs.

Table 1: In Vitro Cytotoxicity (IC50)

| Cell Line | Target Antigen | Payload | Linker Type | Linker Chemistry | IC50 (ng/mL) | Reference |

| NCI-N87 | HER2 | MMAE | Cleavable | Exo-EVC-PAB | ~10 | |

| NCI-N87 | HER2 | MMAE | Cleavable | Mc-VC-PAB | ~30 | |

| Jeko-1 | CD79b | MMAE | Cleavable | Tandem-cleavage | ~0.1 | |

| Jeko-1 | CD79b | MMAE | Cleavable | Mono-cleavage | ~0.1 | |

| BxPC3 | M1S1 | MMAD | Non-cleavable | PEG6-C2 | ~100 (in vivo exposed) |

Table 2: In Vivo Efficacy (% Tumor Growth Inhibition)

| Xenograft Model | Target Antigen | Payload | Linker Type | Linker Chemistry | Dose (mg/kg) | % TGI | Reference |

| NCI-N87 | HER2 | MMAE | Cleavable | Exo-EVC-PAB | 5 | >100 (tumor regression) | |

| NCI-N87 | HER2 | MMAE | Cleavable | Mc-VC-PAB | 5 | ~80 | |

| Jeko-1 | CD79b | MMAE | Cleavable | Tandem-cleavage (P1' modified) | 3 | >100 (tumor regression) | |

| BxPC3 | M1S1 | MMAD | Non-cleavable | PEG6-C2 | 10 | ~50 |

Table 3: Plasma Stability (% Intact ADC)

| Species | Linker Type | Linker Chemistry | Incubation Time (days) | % Intact ADC | Reference |

| Rat | Cleavable | Tandem-cleavage | 7 | ~80 | |

| Rat | Cleavable | Mono-cleavage | 7 | ~40 | |

| Mouse | Cleavable | Trastuzumab-vc-MMAE | 7 | ~50 | |

| Mouse | Non-cleavable | Not Specified | Not Specified | Generally higher than cleavable | |

| Human | Cleavable | Not Specified | Not Specified | Variable, depends on chemistry | |

| Human | Non-cleavable | Not Specified | Not Specified | Generally higher than cleavable |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.

ADC Synthesis and Characterization

a. Conjugation of DBCO-Linker-Payload to Azide-Modified Antibody

This protocol describes the copper-free click chemistry reaction between an azide-modified antibody and a DBCO-linker-drug construct.

-

Materials:

-

Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS).

-

DBCO-linker-payload construct dissolved in an organic solvent (e.g., DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

-

Procedure:

-

Bring the azide-modified antibody and the DBCO-linker-payload solutions to room temperature.

-

In a microcentrifuge tube, add the azide-modified antibody.

-

Add a 5-10 fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent antibody denaturation.

-

Gently mix the reaction mixture and incubate at 4°C or room temperature for 4-24 hours.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecule impurities.

-

Concentrate the purified ADC using an appropriate centrifugal filter device.

-

Determine the final ADC concentration using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

b. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods.

-

UV/Vis Spectroscopy:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

-

Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these wavelengths.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC separates ADC species based on the number of conjugated drugs, as each payload adds to the overall hydrophobicity.

-

The distribution of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.) can be determined from the chromatogram by integrating the peak areas.

-

The average DAR is calculated as the weighted average of the different DAR species.

-

-

Mass Spectrometry (MS):

-

Intact mass analysis of the ADC can provide a precise determination of the DAR.

-

The ADC may need to be deglycosylated and/or reduced prior to analysis.

-

In Vitro Assays

a. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of the ADC.

-

Materials:

-

Antigen-positive and antigen-negative cancer cell lines.

-

Complete cell culture medium.

-

ADC, unconjugated antibody (isotype control), and free payload.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubate the plate for 72-120 hours at 37°C.

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

-

b. Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

-

Materials:

-

Antigen-positive (Ag+) cell line.

-

Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP).

-

Complete cell culture medium.

-

ADC.

-

-

Procedure:

-

Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of the two cell types can be varied.

-

As controls, seed monocultures of Ag+ and Ag- cells in separate wells.

-

Treat the co-cultures and monocultures with serial dilutions of the ADC.

-

Incubate the plate for 72-120 hours.

-

Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader or high-content imaging system.

-

A decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

-

c. Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from a Val-Cit linker-containing ADC in the presence of purified cathepsin B.

-

Materials:

-

ADC with a Val-Cit linker.

-

Recombinant human Cathepsin B.

-

Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).

-

Quench Solution (e.g., acetonitrile with an internal standard).

-

LC-MS/MS system.

-

-

Procedure:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the reaction by adding activated Cathepsin B.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quench solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

-

Calculate the cleavage rate and half-life of the linker.

-

In Vivo Assays

a. Plasma Stability Assay

This assay assesses the stability of the ADC in plasma to determine the extent of premature payload release.

-

Materials:

-

ADC.

-

Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).

-

LC-MS or ELISA-based methods for quantification.

-

-

Procedure:

-

Spike the ADC into plasma at a final concentration.

-

Incubate the plasma-ADC mixture at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot and store at -80°C until analysis.

-

Quantify the amount of intact ADC and/or released payload using a validated analytical method (e.g., immunoaffinity capture followed by LC-MS to determine the DAR over time).

-

Plot the percentage of intact ADC or the concentration of released payload over time to determine the in vivo stability.

-

b. In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a xenograft mouse model.

-

Materials:

-

Immunodeficient mice (e.g., nude or SCID).

-

Tumor cell line that expresses the target antigen.

-

ADC and vehicle control.

-

-

Procedure:

-

Subcutaneously implant tumor cells into the flanks of the mice.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer the ADC (e.g., intravenously) at various dose levels and schedules. Include a vehicle control group.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for further analysis if required.

-

Calculate tumor growth inhibition (%TGI) to assess the efficacy of the ADC.

-

Mandatory Visualizations

Caption: Signaling pathway of a cleavable linker ADC.

Caption: Signaling pathway of a non-cleavable linker ADC.

Caption: Experimental workflow for ADC evaluation.

Conclusion

The choice between a cleavable and a non-cleavable DBCO linker is a critical decision in the design of an effective and safe ADC. Cleavable linkers, such as the Val-Cit dipeptide, offer the advantage of a specific, intracellular payload release mechanism and the potential for a potent bystander effect, which can be beneficial for treating heterogeneous tumors. However, they may be susceptible to premature cleavage, potentially leading to off-target toxicity. Non-cleavable linkers provide superior plasma stability, which can translate to a wider therapeutic window and reduced systemic toxicity. The trade-off is the lack of a bystander effect and the release of a modified payload that must retain its cytotoxic activity. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of next-generation ADCs.

References

Methodological & Application

Application Notes and Protocols for DBCO-NHS Ester Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with DBCO-NHS ester (Dibenzocyclooctyne-N-hydroxysuccinimide ester). This method is a cornerstone of copper-free click chemistry, enabling the attachment of a DBCO moiety to primary amines (e.g., lysine residues) on an antibody. The resulting DBCO-labeled antibody can then be conjugated to azide-containing molecules through a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

This protocol is designed to be a practical guide for researchers in various fields, including immunology, oncology, and drug development, who are looking to create antibody conjugates for applications such as immunoassays, antibody-drug conjugates (ADCs), and targeted imaging agents.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key quantitative parameters to guide the optimization of your experiment.

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1][2] |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Must be free of primary amines (e.g., Tris, glycine).[2][3][4] |

| Molar Excess of DBCO-NHS Ester | 6 to 30-fold | The optimal ratio should be determined empirically for each antibody. |

| Reaction Temperature | Room temperature or 4°C | Room temperature reactions are typically faster. |

| Incubation Time | 30-60 minutes at room temperature; 2 hours on ice | Longer incubation times may be needed at lower temperatures. |

| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction. |

| DBCO Molar Extinction Coefficient | ~12,000 M⁻¹cm⁻¹ at ~309 nm | Used for calculating the Degree of Labeling (DOL). |

| IgG Molar Extinction Coefficient | ~210,000 M⁻¹cm⁻¹ at 280 nm | Used for calculating the antibody concentration. |

Experimental Workflow

The overall process for DBCO-NHS ester antibody labeling involves antibody preparation, the labeling reaction, and purification of the final conjugate.

Caption: Workflow for DBCO-NHS Ester Antibody Labeling.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for labeling an antibody with DBCO-NHS ester.

Part 1: Antibody Preparation

-

Buffer Exchange (if necessary): The antibody solution must be in an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, a buffer exchange is required. This can be performed using a spin desalting column or dialysis.

-

Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm to determine its concentration. For a typical IgG, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.

-

Adjust Antibody Concentration: Dilute the antibody with amine-free PBS to a final concentration of 1-10 mg/mL.

Part 2: DBCO-NHS Ester Labeling Reaction

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The DBCO-NHS ester is sensitive to moisture and should be handled accordingly.

-

Calculate Molar Excess: Determine the volume of the DBCO-NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) for the reaction.

-

Initiate the Labeling Reaction: Add the calculated volume of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.

-

Incubate: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the Reaction: To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

Part 3: Purification of the Labeled Antibody

-

Remove Excess DBCO-NHS Ester: Purify the DBCO-labeled antibody from the unreacted DBCO-NHS ester and quenching buffer using a spin desalting column, dialysis, or size-exclusion chromatography (SEC).

Part 4: Characterization and Storage

-

Determine Degree of Labeling (DOL): The DOL, which is the average number of DBCO molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

The following formulas can be used:

-

Antibody Concentration (M) = [A₂₈₀ - (A₃₀₉ x CF)] / ε_Ab

-

A₂₈₀ = Absorbance at 280 nm

-

A₃₀₉ = Absorbance at 309 nm

-

CF = Correction Factor for DBCO absorbance at 280 nm (typically ~0.9-1.089)

-

ε_Ab = Molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)

-

-

DBCO Concentration (M) = A₃₀₉ / ε_DBCO

-

ε_DBCO = Molar extinction coefficient of DBCO at ~309 nm (typically ~12,000 M⁻¹cm⁻¹)

-

-

DOL = DBCO Concentration / Antibody Concentration

-

-

Storage: The DBCO-labeled antibody can be used immediately for conjugation with an azide-modified molecule or stored at -20°C. It is important to note that the DBCO group can lose reactivity over time.

Signaling Pathways and Logical Relationships

The DBCO-NHS ester antibody labeling protocol is a two-step chemical process. The first step involves the acylation of primary amines on the antibody by the NHS ester. The second, subsequent step, which utilizes the now-attached DBCO group, is the strain-promoted azide-alkyne cycloaddition (SPAAC).

Caption: Chemical reaction pathway for DBCO-NHS ester labeling and subsequent SPAAC.

References

Application Notes and Protocols for Cell Surface Protein Labeling with DBCO-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of primary amine-containing cell surface proteins using Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester. This method enables the introduction of a bioorthogonal DBCO group onto the cell surface, which can then be used for subsequent specific and efficient copper-free click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] This technique is a cornerstone for a variety of applications including cell imaging, tracking, and the development of antibody-drug conjugates (ADCs).[3][4]

Principle of Reaction

The N-hydroxysuccinimidyl (NHS) ester moiety of DBCO-NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues on surface proteins) under neutral to slightly basic pH conditions to form a stable, covalent amide bond.[5] This reaction effectively and selectively introduces the DBCO group onto the cell surface, making it available for reaction with azide-tagged molecules. The reaction is typically rapid, allowing for efficient labeling of live cells with minimal internalization of the labeling reagent.

Quantitative Data Summary

The efficiency of labeling and its impact on cell viability are critical parameters. The following tables summarize key quantitative data.

Table 1: Effect of Molar Excess of DBCO-NHS Ester on Degree of Labeling of an Antibody.

| Molar Excess of DBCO-NHS Ester to Antibody | Average Number of DBCO Molecules per Antibody |

| 1:1 | ~0.5 |

| 5:1 | ~2.5 |

| 10:1 | ~4.0 |

| 15:1 | ~5.0 |

| 20:1 | ~6.0 |

| 25:1 | ~7.0 |

Data adapted from Wiener, J., et al. (2020). The original data was presented as a graph and has been tabulated for clarity.

Table 2: Effect of pH and DBCO/NH2 Ratio on Liposome Functionalization.

| Molar Ratio of DBCO/NH2 | pH 7.1 (Number of DBCO groups per liposome x 10^4) | pH 7.6 (Number of DBCO groups per liposome x 10^4) | pH 8.2 (Number of DBCO groups per liposome x 10^4) |

| 1:1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.0 ± 0.4 |

| 3:1 | 3.5 ± 0.4 | 4.8 ± 0.5 | 5.5 ± 0.6 |

| 6:1 | 4.2 ± 0.5 | 6.0 ± 0.7 | 6.8 ± 0.8 |

Data adapted from de Groot, F. M., et al. (2019). This study was performed on liposomes, which serve as a model for cell membranes.

Table 3: General Recommendations for Molar Excess of DBCO-PEG4-NHS Ester for Protein Labeling.

| Protein Concentration | Recommended Molar Excess of DBCO-PEG4-NHS Ester |

| ≤ 5 mg/mL | 10-fold |

| < 5 mg/mL | 20- to 50-fold |

These are general starting recommendations and may require optimization.

Experimental Protocols

This section provides a detailed methodology for labeling cell surface proteins with DBCO-NHS ester.

Materials Required

-

Cells of interest (suspension or adherent)

-

DBCO-NHS Ester (or a PEGylated version like DBCO-PEG4-NHS Ester for increased solubility)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), amine-free, pH 7.2-7.4

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (or other amine-free buffers like HEPES or borate buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Cell culture medium

-

Microcentrifuge tubes

-

Centrifuge

Experimental Workflow Diagram

Caption: Workflow for labeling cell surface proteins.

Step-by-Step Protocol

-

Preparation of DBCO-NHS Ester Stock Solution:

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.

-

To avoid moisture condensation, allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening.

-

-

Cell Preparation:

-

Harvest cells and wash them twice with ice-cold, amine-free PBS (pH 7.2-7.4) to remove any traces of amine-containing culture medium or proteins.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Determine the cell count and resuspend the cell pellet in an appropriate volume of cold reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to achieve a desired cell concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL). The optimal pH for the labeling reaction is between 8.3 and 8.5.

-

-

Labeling Reaction:

-

Add the desired amount of the DBCO-NHS ester stock solution to the cell suspension. A common starting point is a 10- to 40-fold molar excess of the NHS ester to the estimated surface protein concentration. The optimal ratio should be determined empirically for each cell type and application.

-

Gently mix the cell suspension immediately after adding the reagent.

-

Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice. Incubation on ice may reduce cell endocytosis of the labeling reagent.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for 5-15 minutes at room temperature.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS (pH 7.2-7.4) to remove any unreacted DBCO-NHS ester and quenching buffer.

-